
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, also known as MBMPT, is a compound belonging to the thiazolidinone family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Applications De Recherche Scientifique
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmaceuticals, it has been explored for its potential as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's, and Parkinson's. In material science, it has been investigated for its potential applications in the development of new materials with improved properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, cell growth, and cell death. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has some toxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one. One potential direction is the development of new derivatives with improved properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Finally, the study of its mechanism of action and interactions with other molecules could provide valuable insights into its biological activity and potential applications.
Méthodes De Synthèse
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide. The final product is obtained through the reaction with 4-methoxybenzyl chloride. The synthesis method has been optimized to achieve high yield and purity of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one.
Propriétés
Nom du produit |
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H19NO3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-15-8-6-13(7-9-15)11-19-17(20)12-23-18(19)14-4-3-5-16(10-14)22-2/h3-10,18H,11-12H2,1-2H3 |
Clé InChI |
NJMCNKPBAVPGMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



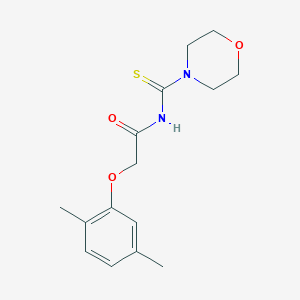
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


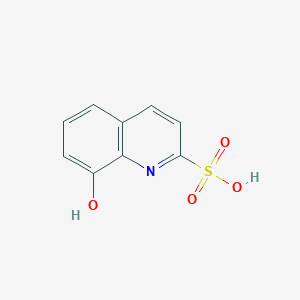
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




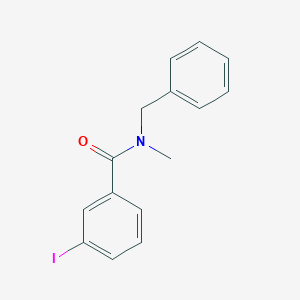
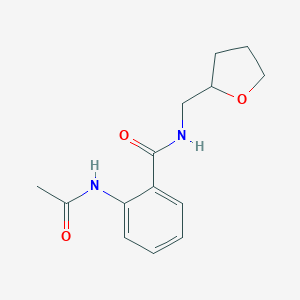
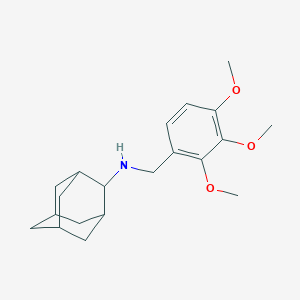
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)